

# What is Caffeine-d9 and its chemical properties?

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## Compound of Interest

Compound Name: Caffeine-d9

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## Caffeine-d9: A Technical Guide for Researchers

**Caffeine-d9** is a deuterated isotopologue of caffeine, a molecule of significant interest in pharmacology and clinical analysis.<sup>[1][2]</sup> In this formulation, the nine hydrogen atoms present in the three methyl groups of the caffeine molecule are replaced by deuterium, a stable, non-radioactive heavy isotope of hydrogen.<sup>[1][3]</sup> This isotopic substitution, while rendering the molecule chemically and structurally identical to natural caffeine, significantly alters its pharmacokinetic profile, making it a valuable tool in research and development.<sup>[1][3]</sup>

This guide provides an in-depth overview of **Caffeine-d9**, its chemical properties, synthesis, analytical applications, and unique pharmacological characteristics for researchers, scientists, and drug development professionals.

## Core Chemical Properties

**Caffeine-d9**, also known by its IUPAC name 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione, shares the fundamental xanthine backbone of caffeine.<sup>[1]</sup> Its physical and chemical identifiers are summarized below.

Property	Value	Source
IUPAC Name	1,3,7-Tris(trideuteriomethyl)purine-2,6-dione	[1]
Synonyms	d9-Caffeine, 3,7-Dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6-dione	[2][4]
CAS Number	72238-8-5	[1]
Chemical Formula	C <sub>8</sub> HD <sub>9</sub> N <sub>4</sub> O <sub>2</sub>	[1][5]
Molar Mass	203.25 g/mol	[1][4][5]
Appearance	White powder/crystalline solid	[4][6]
Melting Point	234-237 °C	[6][7]
Isotopic Purity	≥99 atom % D	[6]
Chemical Purity	>95% to 98% (by HPLC or CP)	[6][8]

## Synthesis and Experimental Protocols

The strategic replacement of hydrogen with deuterium (deuteration) is key to producing **Caffeine-d9**.<sup>[1]</sup> This process yields a variant with the same structure and physiochemical properties as caffeine but with modified pharmacokinetics.<sup>[1]</sup>

### One-Step, Gram-Scale Synthesis from Xanthine

An efficient, gram-scale synthesis of **Caffeine-d9** has been developed using xanthine and deuterated iodomethane (CD<sub>3</sub>I).<sup>[7][9]</sup> This method provides a high yield and is a significant improvement over previous multi-step or lower-yield procedures.<sup>[7]</sup>

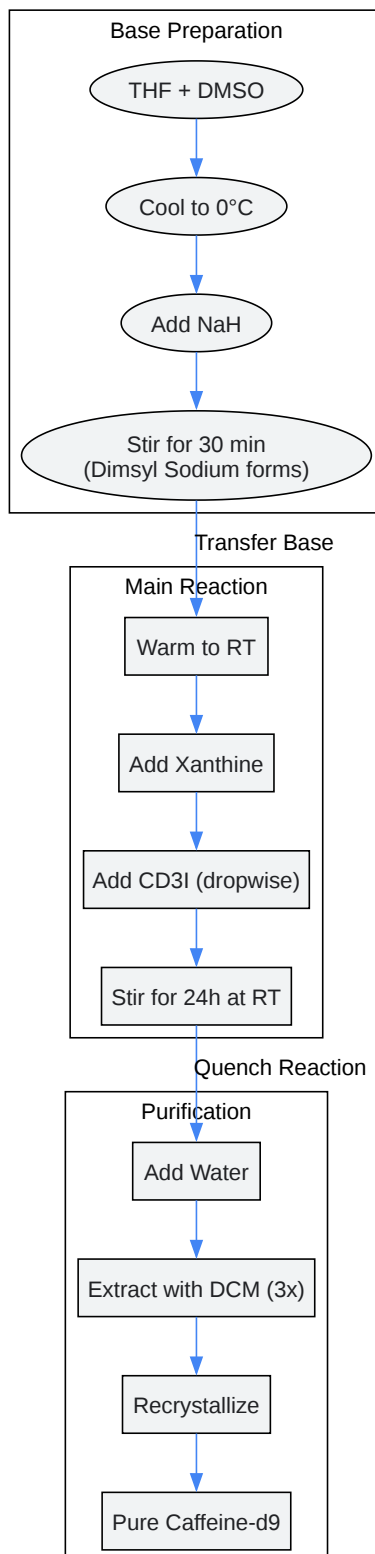
Experimental Protocol:

- Preparation of Dimsyl Sodium: A flame-dried round-bottom flask is charged with anhydrous tetrahydrofuran (THF) and anhydrous dimethyl sulfoxide (DMSO). The solution is cooled to 0

°C in an ice bath. Sodium hydride (NaH, 60% in mineral oil) is added slowly. The resulting suspension is stirred at 0 °C for 30 minutes to form the dimsyl sodium base.<sup>[7]</sup>

- Reaction with Xanthine: The reaction mixture is warmed to room temperature, and xanthine is added. The mixture is stirred for 30 minutes.<sup>[7]</sup>
- Deuteromethylation: Deuterated iodomethane (CD<sub>3</sub>I) is added dropwise to the mixture over approximately 5 minutes. The reaction is then stirred for 24 hours at room temperature.<sup>[7]</sup>
- Extraction and Purification: Water is added to the reaction, and the biphasic mixture is extracted three times with dichloromethane (DCM). The combined organic layers are processed.<sup>[7]</sup>
- Recrystallization: The crude product is recrystallized to yield pure **Caffeine-d<sub>9</sub>**. This protocol has been reported to achieve yields of up to 86%.<sup>[7][9]</sup>

## Workflow for Gram-Scale Synthesis of Caffeine-d9

[Click to download full resolution via product page](#)Workflow for Gram-Scale Synthesis of **Caffeine-d9**

## Analytical Applications and Methodology

A primary and long-standing application of **Caffeine-d9** is its use as an internal standard for the quantification of caffeine in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).<sup>[1]</sup> Its structural similarity ensures it co-elutes with caffeine during chromatography, while its higher molecular weight allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.<sup>[1]</sup>

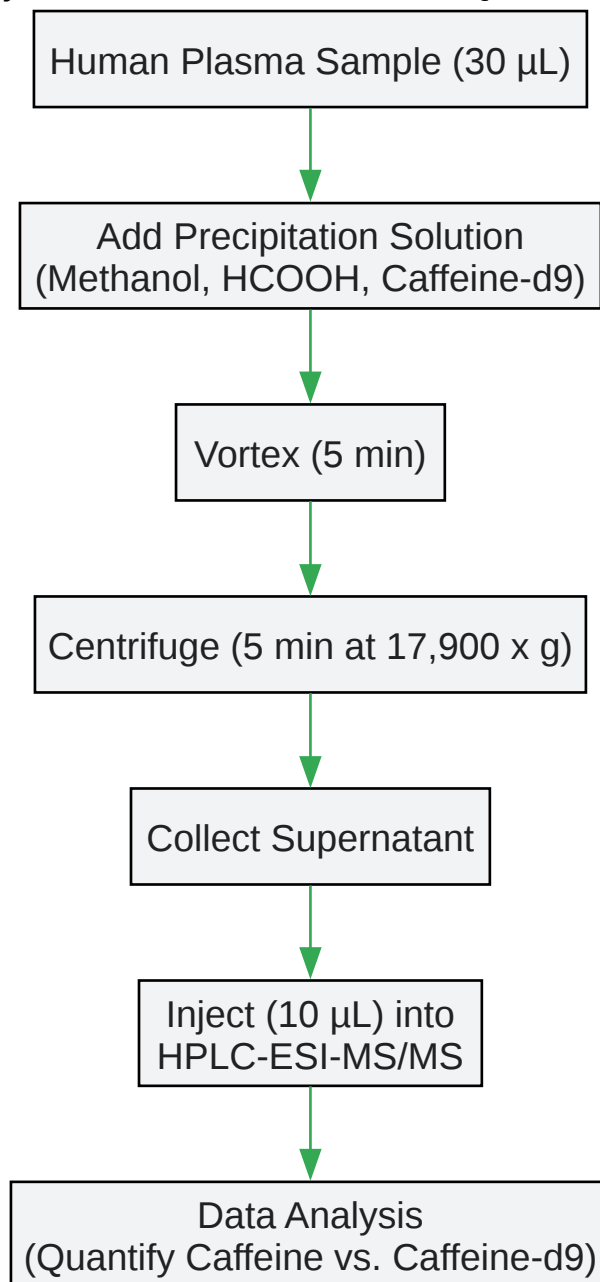
### Quantification of Caffeine in Human Plasma via HPLC-ESI-MS/MS

This method is used for the pharmacokinetic analysis of caffeine and its primary metabolites.

#### Experimental Protocol:

- **Sample Preparation:** 30 µL of a human plasma sample is mixed with 100 µL of a protein precipitation solution. This solution consists of methanol containing a known concentration of **Caffeine-d9** (e.g., 600 ng/mL), other internal standards if needed (like PAR-d3), and formic acid (e.g., 125 mM) to enhance analyte purity in the supernatant.<sup>[10]</sup>
- **Protein Precipitation:** The plasma-methanol mixture is vortexed for 5 minutes and then centrifuged at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.<sup>[10]</sup>
- **Analysis:** A small volume (e.g., 10 µL) of the resulting supernatant is injected into the HPLC-ESI-MS/MS system for analysis.<sup>[10]</sup> The ratio of the analyte (caffeine) peak area to the internal standard (**Caffeine-d9**) peak area is used to calculate the concentration of caffeine in the original sample.

## Analytical Workflow for Caffeine Quantification



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## Analytical Workflow for Caffeine Quantification

## Pharmacokinetics and Metabolism

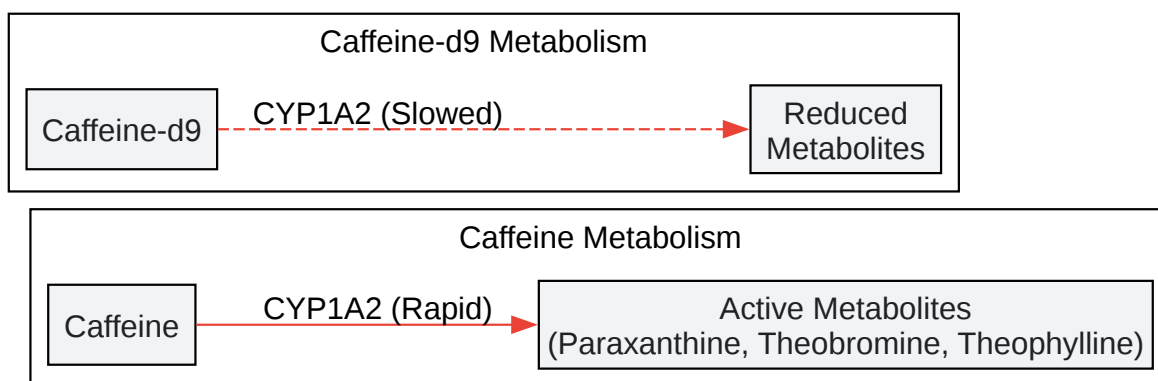
The substitution of hydrogen with deuterium creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" makes C-D bonds harder for metabolic enzymes to break, thus altering the drug's metabolism.[11]

In humans, **Caffeine-d9** exhibits a significantly different pharmacokinetic profile compared to an equivalent molar dose of caffeine.[9][12]

Pharmacokinetic Parameter	Caffeine-d9 vs. Caffeine (Human Data)	Source
Tmax (Time to Peak Concentration)	Similar	[12][13]
Cmax (Peak Plasma Concentration)	29% - 43% Higher	[1][9]
AUC (Total Exposure)	4 to 5-fold Higher	[1][9][13]
Metabolite Exposure (Paraxanthine, Theobromine, Theophylline)	5 to 10-fold Reduction	[1][9]

This altered metabolism results in a prolonged systemic exposure to the parent compound (**Caffeine-d9**) and a substantial reduction in the formation of its primary active metabolites, including paraxanthine, theobromine, and theophylline.[1][9] This suggests that **Caffeine-d9** could offer longer-lasting effects with less exposure to downstream metabolites that may contribute to side effects.[9][13]

#### Simplified Caffeine vs. Caffeine-d9 Metabolism



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Simplified Caffeine vs. **Caffeine-d9** Metabolism

## Pharmacodynamics and Safety

Pharmacodynamics: Despite its altered metabolism, **Caffeine-d9** retains the same fundamental mechanism of action as caffeine. It functions as an antagonist at all four adenosine receptor subtypes (A<sub>1</sub>, A<sub>2A</sub>, A<sub>2B</sub>, and A<sub>3</sub>) with an affinity similar to that of conventional caffeine.[1] This means it produces the same central nervous system stimulant effects.[1]

Safety and Toxicology: Safety studies have shown **Caffeine-d9** to be non-genotoxic in both the Ames bacterial reverse mutation assay and mammalian cell micronucleus assays.[1][9] In human clinical studies, it was well-tolerated and demonstrated a safety profile comparable to that of conventional caffeine.[1]

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